

# PQR530 In Vitro Kinase Assay: A Technical Guide

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## Compound of Interest

Compound Name: PQR530

Cat. No.: B15543161

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This technical guide provides an in-depth overview of the in vitro kinase assay profile of **PQR530**, a potent, ATP-competitive, and brain-penetrant dual inhibitor of pan-Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).<sup>[1][2][3]</sup> **PQR530**'s mechanism of action and robust inhibitory profile make it a significant compound of interest in oncological and neurological research.<sup>[4][5]</sup> This document details its biochemical and cellular activity, kinase selectivity, and the experimental protocols used for its characterization.

## Data Presentation

The potency and selectivity of **PQR530** have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its biochemical and cellular activities.

### Table 1: Biochemical Activity of PQR530 Against PI3K and mTOR

Target	Assay Type	Metric	Value (nM)
PI3K $\alpha$	TR-FRET Binding Assay	Kd	0.84[1]
PI3K $\alpha$	TR-FRET (LanthaScreen)	Ki	~11[3]
mTOR	TR-FRET Binding Assay	Kd	0.33[1]
mTOR	TR-FRET (LanthaScreen)	Ki	~7.4[3]

**Table 2: Cellular Activity of PQR530**

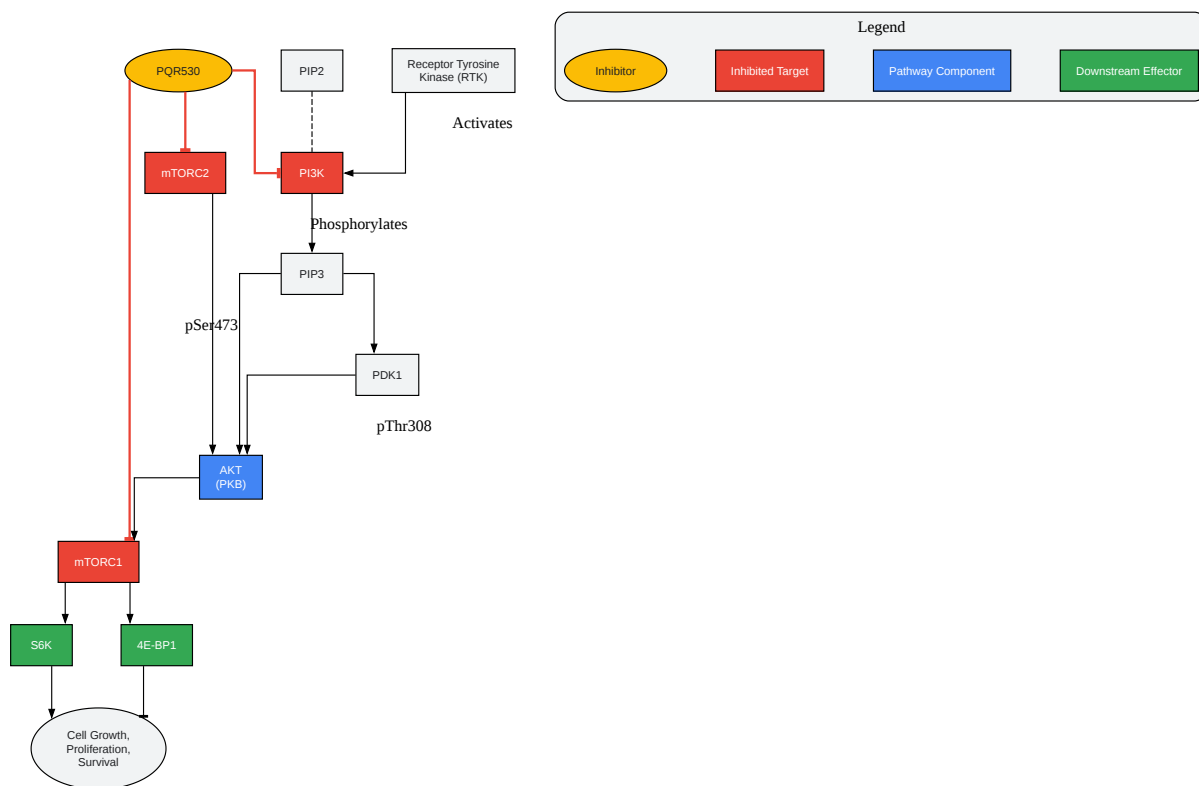
Assay Description	Cell Line	Metric	Value (nM)
Inhibition of PKB/Akt (pSer473) Phosphorylation	A2058 Melanoma	IC50	70[1][2]
Inhibition of S6 Ribosomal Protein (pSer235/236) Phosphorylation	A2058 Melanoma	IC50	70[1][2]
Anti-proliferative Activity (Mean)	Panel of 44 Cancer Cell Lines	GI50	426[1][2]

**Table 3: Kinase Selectivity Profile of PQR530**

**PQR530** has demonstrated high selectivity for PI3K and mTOR kinases. A comprehensive screening against a wide panel of kinases, such as a KINOMEscan panel, has been performed, revealing minimal off-target activity.[3] While the complete raw data from such a screen is extensive and often found in supplementary materials of primary publications, it is established that **PQR530** maintains a highly selective profile, a critical attribute for a therapeutic candidate.[2][3] For the purposes of this guide, it is noted that detailed selectivity data is a key component of the full compound profile.

## Signaling Pathway

**PQR530** exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.[\[2\]](#)



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**Diagram 1: PQR530** Inhibition of the PI3K/mTOR Signaling Pathway.

## Experimental Protocols

The following protocols are representative of the methodologies used to determine the in vitro kinase activity of **PQR530**.

### Biochemical Kinase Assay: TR-FRET (LanthaScreen™)

This assay quantifies the ATP-competitive inhibition of PI3K and mTOR by **PQR530**. The principle is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Materials:

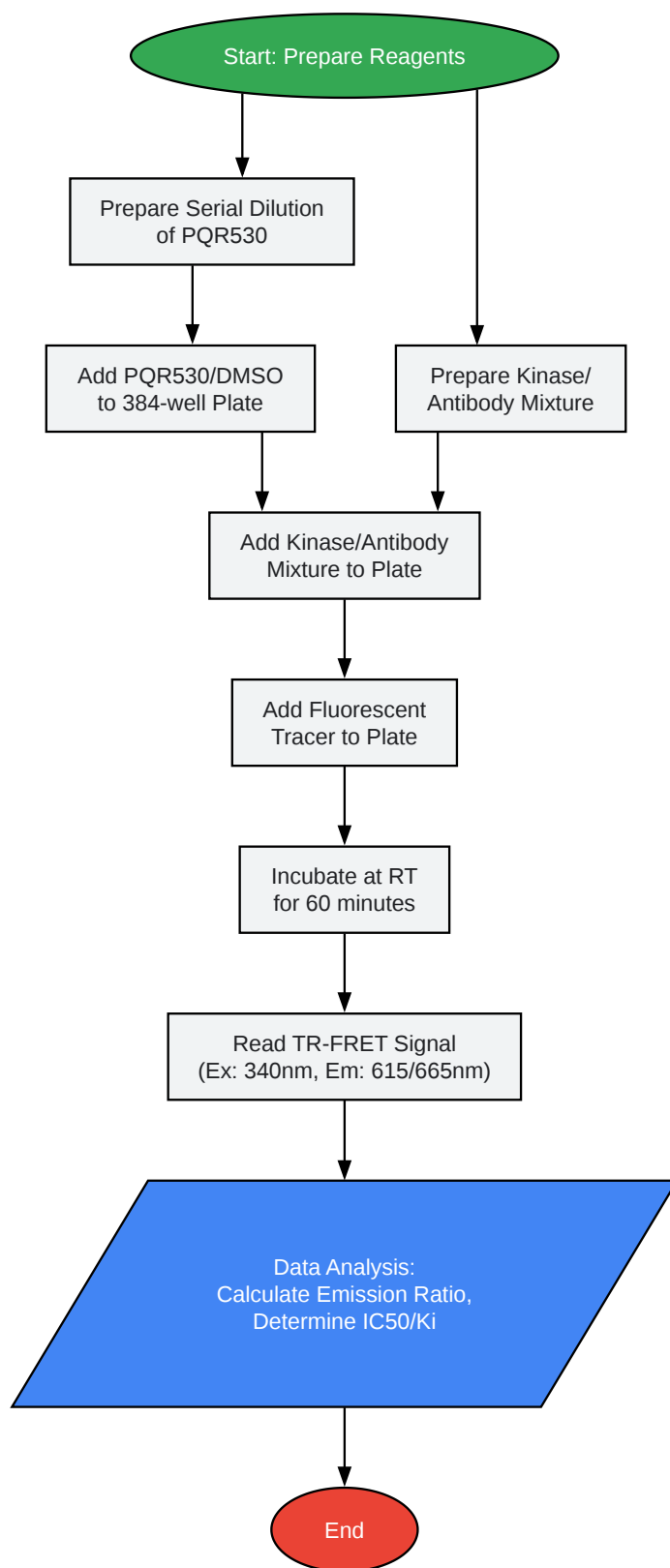
- Recombinant human PI3K $\alpha$  and mTOR kinase
- LanthaScreen™ Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- **PQR530** stock solution (in DMSO)
- ATP solution
- 384-well microplates
- TR-FRET compatible plate reader

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **PQR530** in DMSO, followed by a further dilution in the kinase reaction buffer.
- **Kinase/Antibody Mixture:** Prepare a solution containing the kinase (e.g., at 5 nM final concentration) and the Eu-labeled antibody (e.g., at 2 nM final concentration) in the kinase

reaction buffer.

- Assay Plate Preparation: To each well of a 384-well plate, add the diluted **PQR530** or DMSO (for control wells).
- Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
- Addition of Tracer: Add the Alexa Fluor™ 647-labeled tracer to all wells. The final concentration of the tracer should be optimized for each kinase, typically around its  $K_d$ .
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Signal Detection: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the **PQR530** concentration and fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.  $K_i$  values can then be calculated using the Cheng-Prusoff equation.



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**Diagram 2:** Workflow for a TR-FRET In Vitro Kinase Assay.

## Cellular Phosphorylation Assay (In-Cell Western)

This assay measures the ability of **PQR530** to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway, such as Akt (PKB) and S6 ribosomal protein, within a cellular context.

### Materials:

- A2058 melanoma cells (or other relevant cell line)
- Cell culture medium and supplements
- **PQR530** stock solution (in DMSO)
- Growth factors for pathway stimulation (e.g., IGF-1), if necessary
- Fixing solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibodies (e.g., rabbit anti-pAkt (Ser473), mouse anti-total Akt, rabbit anti-pS6 (Ser235/236))
- Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
- 96-well plates
- Infrared imaging system (e.g., LI-COR Odyssey)

### Procedure:

- Cell Seeding: Seed A2058 cells into 96-well plates and allow them to adhere overnight.
- Serum Starvation (Optional): If pathway stimulation is required, serum-starve the cells for 12-24 hours to reduce basal signaling.



- **Compound Treatment:** Treat the cells with a serial dilution of **PQR530** or DMSO for a specified period (e.g., 2 hours).
- **Pathway Stimulation (Optional):** Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes.
- **Fixation and Permeabilization:** Wash the cells with ice-cold PBS, then fix and permeabilize them.
- **Blocking:** Block non-specific binding sites with blocking buffer for 90 minutes at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with primary antibodies targeting the phosphorylated and total proteins of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies for 60 minutes at room temperature, protected from light.
- **Signal Detection:** Wash the cells, ensure the plate is dry, and scan the plate using an infrared imaging system.
- **Data Analysis:** Quantify the fluorescence intensity for both the phospho-protein and a normalization control (e.g., total protein or a housekeeping protein). Calculate the normalized phosphorylation level for each **PQR530** concentration and plot the results to determine the IC<sub>50</sub> value.

This guide provides a foundational understanding of the in vitro characterization of **PQR530**. For further details, researchers are encouraged to consult the primary literature.

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